6-Fluoro-2,4,8-trimethylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12FN |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
6-fluoro-2,4,8-trimethylquinoline |
InChI |
InChI=1S/C12H12FN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |
InChI Key |
LCTYFAPPEPOSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2C)F)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Analysis: Elucidation of Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 6-Fluoro-2,4,8-trimethylquinoline is expected to reveal distinct signals for each unique proton in the molecule. The aromatic region would feature signals for the protons on the quinoline (B57606) core, influenced by the electron-withdrawing fluorine atom and electron-donating methyl groups. The proton at the C5 position would likely appear as a doublet, coupled to the fluorine at C6. The proton at C7 would likely be a doublet of doublets, showing coupling to both the C8-methyl group protons and the fluorine atom. The proton at C3 is anticipated to be a singlet. The methyl groups at C2, C4, and C8 would each produce a distinct singlet in the aliphatic region of the spectrum, with their chemical shifts influenced by their position on the quinoline ring.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | 7.0 - 7.5 | s |
| H-5 | 7.5 - 8.0 | d |
| H-7 | 7.2 - 7.7 | dd |
| 2-CH₃ | 2.4 - 2.8 | s |
| 4-CH₃ | 2.3 - 2.7 | s |
| 8-CH₃ | 2.5 - 2.9 | s |
Note: Predicted values are based on the analysis of related quinoline structures. s = singlet, d = doublet, dd = doublet of doublets.
¹³C NMR Spectroscopy: Assignment of Carbon Skeleton and Substituent Effects
The ¹³C NMR spectrum provides a map of the carbon framework. The spectrum for this compound would show 12 distinct signals corresponding to the 12 carbon atoms. The carbon atom bonded to the fluorine (C6) would exhibit a large C-F coupling constant, a characteristic feature in ¹³C NMR. The chemical shifts of the other carbons in the benzene (B151609) ring (C5, C7, C8, C4a, C8a) would be influenced by the fluorine's electronegativity and the methyl groups' inductive effects. The carbons of the pyridine (B92270) ring (C2, C3, C4) and the associated methyl substituents would also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 160 |
| C-3 | 120 - 125 |
| C-4 | 145 - 150 |
| C-4a | 125 - 130 |
| C-5 | 110 - 115 (d, JC-F) |
| C-6 | 158 - 163 (d, ¹JC-F) |
| C-7 | 118 - 123 (d, JC-F) |
| C-8 | 130 - 135 |
| C-8a | 147 - 152 |
| 2-CH₃ | 20 - 25 |
| 4-CH₃ | 18 - 23 |
| 8-CH₃ | 15 - 20 |
Note: Predicted values are based on the analysis of related quinoline structures. d = doublet, J = coupling constant.
¹⁹F NMR Spectroscopy: Probing the Fluorine Chemical Environment
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. The signal would likely appear as a multiplet due to coupling with adjacent protons (H-5 and H-7).
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC): Confirming Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the coupling between the H-7 proton and the protons of the C8-methyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JC-H), allowing for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the methyl proton signals to their respective methyl carbon signals). spectrabase.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically ²JC-H and ³JC-H). This is invaluable for identifying quaternary carbons (which have no attached protons) and piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to adjacent ring carbons, confirming their positions at C2, C4, and C8.
Mass Spectrometry (MS) for Precise Molecular Mass Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₂H₁₂FN), the expected exact mass can be calculated. The HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition and confirming the presence of one fluorine atom.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₃FN⁺ | 190.1027 |
Note: The calculated m/z is for the protonated molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of synthetic compounds like this compound. The method separates volatile compounds in the gas phase (Gas Chromatography) and then detects and identifies them based on their mass-to-charge ratio (Mass Spectrometry). madison-proceedings.comnih.gov
In a typical GC-MS analysis of a quinoline derivative, the sample is first vaporized and passed through a capillary column (such as a DB-5MS). diva-portal.org The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. For this compound, a single, sharp peak in the resulting chromatogram would indicate a high degree of purity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions. For instance, in the analysis of quinoline on a specific GC-MS system, a retention time of 6.596 minutes was recorded. madison-proceedings.com
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺˙) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (C₁₂H₁₂FN), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides structural confirmation. Characteristic fragments for quinoline itself include m/z 129, 102, and 77. madison-proceedings.com For a trimethyl-substituted quinoline, the loss of methyl groups (CH₃) would be an expected fragmentation pathway. Time-of-flight (TOF) accurate mass spectrometry can further confirm the elemental composition by providing high-resolution mass data with errors below 5 mDa. researchgate.net The presence of any additional peaks in the chromatogram would suggest impurities, which can then be identified by their respective mass spectra.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. photothermal.com Both methods provide a "molecular fingerprint" that is highly specific to the compound's structure, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds that have a changing polarizability. photothermal.com
For this compound, the vibrational spectra would be complex but can be assigned to specific functional groups and skeletal modes. Studies on related quinoline derivatives provide a basis for these assignments. nih.gov
Key Vibrational Modes for this compound:
Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations in the 2980-2870 cm⁻¹ range.
C=C and C=N Stretching: The stretching vibrations of the quinoline ring system, involving both C=C and C=N bonds, are expected in the 1650-1450 cm⁻¹ region. The IR spectrum of quinoline in an argon matrix shows peaks between 1630 and 1570 cm⁻¹. astrochem.org
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band in the IR spectrum, typically found in the 1250-1000 cm⁻¹ range. This band is often one of the most intense in the spectrum of a fluorinated compound.
Ring Bending and Out-of-Plane Vibrations: The lower frequency region (below 1000 cm⁻¹) contains a rich pattern of bands corresponding to in-plane and out-of-plane bending of C-H bonds and deformations of the quinoline ring skeleton.
The combination of IR and Raman data provides a more complete picture of the vibrational structure. nih.gov For example, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. photothermal.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | 2980 - 2870 | Medium to Strong | Medium to Strong |
| C=C / C=N Ring Stretch | 1650 - 1450 | Medium to Strong | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Very Strong | Weak |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic systems like this compound, the most prominent absorptions are due to π → π* transitions within the conjugated quinoline ring system.
The UV-Vis spectrum of quinoline derivatives typically shows several absorption bands. mdpi.com The spectrum of quinoline itself exhibits bands around 225 nm, 275 nm, and a weaker, longer-wavelength band around 313 nm. The introduction of substituents like fluoro and methyl groups can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λmax).
For this compound, the absorption spectrum is expected to be similar to other substituted quinolines, characterized by intense bands in the 200-400 nm range. researchgate.net The primary electronic transitions are of the π → π* type, originating from the conjugated bicyclic aromatic system. The presence of the electron-donating methyl groups and the electron-withdrawing fluorine atom will influence the energy levels of the molecular orbitals and thus the exact λmax values. For example, studies on various substituted quinolines show that the electronic transitions can be correlated with calculated molecular orbital energies. researchgate.net
Solvatochromism is the phenomenon where the position of an absorption or emission band changes with the polarity of the solvent. grafiati.com This effect arises from differential solvation of the ground and excited states of the molecule. An investigation of the UV-Vis spectrum of this compound in a range of solvents with varying polarity (e.g., n-hexane, isopropanol, methanol, chloroform) would reveal its solvatochromic behavior. mdpi.com
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift (shift to longer wavelength) in the absorption maximum. This is common for π → π* transitions in many aromatic compounds.
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will cause a blue shift (shift to shorter wavelength).
Studies on other solvatochromic fluorophores have demonstrated significant shifts in absorption maxima with changing solvent polarity. acs.orgrsc.org For quinoline derivatives, both bathochromic and hypsochromic shifts have been observed depending on the specific substituent and solvent. researchgate.net Observing the solvatochromic behavior of this compound can provide valuable insights into the electronic distribution in its ground and excited states.
| Solvent | Polarity (Example) | Expected λmax Shift (Relative to Nonpolar) | Transition Type |
|---|---|---|---|
| n-Hexane | Nonpolar | Reference | π → π |
| Chloroform | Moderately Polar | Likely Bathochromic (Red) Shift | π → π |
| Isopropanol | Polar Protic | Likely Bathochromic (Red) Shift | π → π |
| Methanol | Polar Protic | Likely Bathochromic (Red) Shift | π → π |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions, bond lengths, and bond angles can be derived with high precision. nih.gov
As of now, a publicly available crystal structure for this compound has not been reported. However, analysis of closely related structures, such as other substituted quinolines, provides a strong indication of the expected molecular geometry. researchgate.netnih.gov
A single-crystal X-ray diffraction study of this compound would yield precise data on its molecular geometry.
Bond Lengths and Angles: The analysis would provide exact measurements for all bond lengths (e.g., C-C, C-N, C-F, C-H) and bond angles within the molecule. For example, in the structure of a related quinoline derivative, the dihedral angle between the phenyl and pyridine rings was found to be 3.47 (7)°. nih.gov
Intermolecular Interactions: The crystal structure reveals how molecules pack together in the solid state. This includes identifying and quantifying intermolecular forces such as hydrogen bonds (if applicable), π-π stacking interactions between the aromatic rings of adjacent molecules, and other van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material.
| Structural Parameter | Expected Value/Characteristic | Source of Information |
|---|---|---|
| Quinoline Ring System | Largely planar | X-ray Diffraction |
| Dihedral Angle (between fused rings) | Typically < 5° | X-ray Diffraction nih.gov |
| C-F Bond Length | ~1.35 Å | X-ray Diffraction |
| Aromatic C-C Bond Length | ~1.36 - 1.42 Å | X-ray Diffraction |
| Intermolecular Packing | Potential for π-π stacking | X-ray Diffraction |
In-Depth Scientific Analysis of this compound Remains Largely Undocumented in Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the advanced spectroscopic characterization and crystal structure of the chemical compound this compound is not presently available in published research.
Searches were conducted to locate scholarly articles and data pertaining to the nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and crystallographic analysis of this compound. These efforts, which included targeted queries using the compound's Chemical Abstracts Service (CAS) number, 1936044-73-3, did not yield any specific experimental or theoretical studies that would allow for a thorough and scientifically accurate discussion of its structural elucidation and intermolecular interactions as requested.
The molecular formula for this compound is C12H12FN, with a corresponding molecular weight of approximately 189.23 g/mol . Beyond these basic identifiers, the scientific community has yet to publish in-depth research on its specific chemical and physical properties.
While general methodologies for characterizing similar fluorinated quinoline derivatives exist, and such compounds are of interest in various fields of chemical research, the specific data required to detail the advanced spectroscopic features and crystal packing of this compound are absent from the current body of scientific literature. Therefore, the generation of an article focusing on these specific aspects is not possible at this time.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
DFT has become a standard method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. These calculations provide fundamental insights into the geometry, stability, and electronic distribution of 6-Fluoro-2,4,8-trimethylquinoline.
Quantum Mechanical Geometry Optimization and Vibrational Analysis
The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of this compound can be determined. researchgate.net This process identifies the most stable arrangement of the atoms in three-dimensional space.
Following geometry optimization, vibrational frequency analysis is performed. These calculations serve two main purposes: first, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared and Raman spectra. The vibrational modes can be assigned based on the potential energy distribution (PED). researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. aimspress.comchemicalbook.comnist.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netsemanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org For similar quinoline (B57606) derivatives, DFT calculations have been used to determine these energy values and analyze the distribution of the HOMO and LUMO across the molecule, revealing how different substituents affect the electronic properties and reactivity. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.164 |
| LUMO | -2.086 |
| Energy Gap (ΔE) | 4.078 |
Table 1: Representative Frontier Molecular Orbital Energies for a Trimethylquinoline derivative calculated using DFT/B3LYP/6-311++G(2d,p). Data is illustrative and based on a related compound. researchgate.net
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. These maps show regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (associated with atomic nuclei).
MEP analysis helps to predict sites for electrophilic and nucleophilic attack. For quinoline derivatives, the nitrogen atom is expected to be a region of high negative potential, making it a likely site for protonation and other electrophilic interactions. The aromatic rings and substituents will also influence the electrostatic potential across the molecule. researchgate.net Mulliken population analysis is another method used to quantify the charge on each atom, providing further insight into the electronic distribution. semanticscholar.org
Computational Studies of Reaction Mechanisms and Pathways
Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping out the potential energy surface for a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.
Transition State Elucidation and Reaction Coordinate Analysis
A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. This information is invaluable for understanding reaction rates and mechanisms.
Reaction coordinate analysis involves mapping the energetic profile as the reactants are converted into products. This provides a clear visualization of the energy changes throughout the reaction, including the activation energy.
Theoretical Prediction of Preferred Selectivity and Reaction Outcomes
In many chemical reactions, multiple products can be formed. Computational studies can help predict which products are most likely to be formed by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier will generally be the favored one, leading to the major product. This predictive power is a significant advantage of computational chemistry in guiding synthetic efforts.
In-Silico Analysis of this compound Reveals Conformational Behavior
A comprehensive review of computational and theoretical chemistry investigations into this compound is limited by the current scarcity of published research directly focused on this specific molecule. While the broader class of quinoline derivatives has been the subject of numerous computational studies, including Density Functional Theory (DFT) calculations and molecular dynamics simulations for various applications nih.govnih.gov, specific data on the conformational landscape and dynamic behavior of this compound remains largely unexplored in publicly accessible literature.
General computational methodologies are often employed to understand the structure and properties of quinoline compounds. For instance, DFT is frequently used to investigate the electronic properties, and molecular dynamics simulations are a powerful tool to explore the conformational space and dynamic nature of molecules. nih.govnih.gov However, without specific studies on this compound, a detailed, data-rich analysis as requested cannot be provided at this time.
Further research, specifically molecular dynamics simulations, would be necessary to elucidate the conformational preferences governed by the substitution pattern of the fluorine and methyl groups on the quinoline core. Such studies would provide valuable insights into the molecule's flexibility, potential energy landscapes, and the dynamic interplay between its substituents.
Structure Reactivity Relationships in 6 Fluoro 2,4,8 Trimethylquinoline
Electronic and Steric Influence of Fluorine Substitution at Position 6 on Reactivity
The introduction of a fluorine atom at the 6-position of the 2,4,8-trimethylquinoline (B92759) framework introduces significant electronic and steric changes that alter its reactivity profile.
Electron-Withdrawing Effects of Fluorine on the Quinoline (B57606) Nucleus
The electron-withdrawing nature of fluorine can be observed in the calculated properties of fluorinated quinolines. For instance, quantum-chemical calculations on difluoroquinolines have shown that the nitrogen atom exhibits both σ- and π-electron withdrawing characteristics, and this influence extends to the fluorine atoms. researchgate.net This leads to a general decrease in electron density on the carbon atoms of the pyridine (B92270) ring. researchgate.net
Modulation of Electrophilic and Nucleophilic Aromatic Substitution Patterns
The fluorine substituent at position 6 significantly influences the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the fluorine atom at C6 deactivates the benzene (B151609) ring towards electrophilic attack. However, the resonance effect of the fluorine can direct incoming electrophiles to the ortho and para positions. In the case of 6-fluoroquinoline, this would be positions 5 and 7. Studies on the electrophilic deuteration of fluorinated benzo[h]quinolines have demonstrated the complex interplay of inductive and resonance effects in determining reaction rates, which are not always predictable by simple molecular orbital calculations alone. clockss.org
Nucleophilic Aromatic Substitution: The electron-withdrawing effect of fluorine makes the quinoline ring more susceptible to nucleophilic attack. This is particularly true for positions activated by the fluorine substituent. While direct nucleophilic substitution of the fluorine atom itself is possible under certain conditions, its primary role is often to activate other positions on the ring for nucleophilic substitution. The introduction of fluorine can make electron-deficient azaarenes, like quinoline, more amenable to nucleophilic fluorination, a reaction that is otherwise difficult. acs.orgnih.gov
Impact of Methyl Groups at Positions 2, 4, and 8 on Chemical Reactivity and Stability
Steric Hindrance and Inductive Effects on Reaction Sites
The methyl groups at positions 2, 4, and 8 introduce significant steric bulk, which can hinder the approach of reagents to nearby reaction sites.
Position 2-Methyl Group: The methyl group at the 2-position can sterically hinder reactions at the nitrogen atom and the C3 position.
Position 4-Methyl Group: The methyl group at the 4-position can sterically hinder reactions at the C3 and C5 positions.
Position 8-Methyl Group: The methyl group at the 8-position, being in the peri-position relative to the nitrogen atom, can create significant steric strain and influence reactions involving the nitrogen and the C7 position. This steric hindrance can be a determining factor in the feasibility and outcome of certain reactions. mdpi.com
In addition to steric effects, methyl groups are weakly electron-donating through an inductive effect (+I effect). This effect increases the electron density of the quinoline ring, which can partially counteract the electron-withdrawing effect of the fluorine atom at position 6. This "methylation effect" can be used to modulate the metabolic stability and pharmacokinetic properties of molecules in drug discovery. nih.gov
Influence on Oxidation and Reduction Potentials
The presence of methyl groups can influence the oxidation and reduction potentials of the quinoline ring. The electron-donating nature of methyl groups generally makes the molecule easier to oxidize and more difficult to reduce.
The oxidation of methylquinolines can be complex. While the methyl group itself can be a site of oxidation, for example, to a carboxylic acid, the reaction conditions must be carefully chosen to avoid oxidation of the quinoline ring itself. youtube.com The presence of multiple methyl groups can lead to a variety of oxidation products.
The table below summarizes some of the key properties of related compounds, which can provide insights into the expected behavior of 6-fluoro-2,4,8-trimethylquinoline.
| Property | 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline nih.gov | 2,4,6-Trimethylquinoline nist.gov | 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline nih.gov |
| Molecular Weight | 191.24 g/mol | 171.24 g/mol | 219.32 g/mol |
| LogP | 2.9 | Not available | 3.6 |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 2 |
Correlation between Molecular Structure and Advanced Spectroscopic Signatures
The specific arrangement of substituents in this compound gives rise to a unique spectroscopic fingerprint. Advanced spectroscopic techniques are crucial for elucidating the precise structure and electronic properties of such molecules.
Computational methods, such as Density Functional Theory (DFT), are often employed to predict and interpret spectroscopic data. researchgate.net These calculations can provide insights into vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).
NMR Spectroscopy: The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound would provide detailed information about the electronic environment of each nucleus. The chemical shift of the fluorine atom would be particularly sensitive to its electronic environment and interactions with the methyl groups.
Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide clues about the stability of different parts of the molecule.
Vibrational Spectroscopy (IR and Raman): The vibrational spectra would show characteristic bands for the C-F stretching vibration, as well as the various C-H and C-C vibrations of the trimethyl-substituted quinoline framework.
The correlation of experimental spectroscopic data with theoretical calculations allows for a detailed understanding of the structure-property relationships in complex molecules like this compound. researchgate.net
Predictive Models for Understanding Substituent Effects on Reaction Outcomes
Predicting the outcome of chemical reactions is a fundamental goal in organic chemistry. For complex aromatic systems like this compound, the interplay of multiple substituents can significantly influence reactivity and selectivity. Predictive models, ranging from empirical linear free-energy relationships to sophisticated computational methods, provide a framework for understanding and quantifying these effects.
The reactivity of the this compound molecule is governed by the electronic properties of its substituents: a fluorine atom at the 6-position and methyl groups at the 2-, 4-, and 8-positions. The fluorine atom is an electron-withdrawing group primarily through its inductive effect, while the methyl groups are electron-donating. The combined influence of these groups modulates the electron density across the quinoline ring system, thereby affecting its susceptibility to attack by electrophiles or nucleophiles. For instance, in electrophilic aromatic substitution, the electron-donating methyl groups would activate the ring, while the electron-withdrawing fluorine would deactivate it. researchgate.net
Linear Free-Energy Relationships: The Hammett Equation
The Hammett equation is a powerful tool for quantifying the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds. wikipedia.orgnumberanalytics.com It establishes a linear free-energy relationship of the form:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org
To illustrate how the Hammett equation could be applied to predict the rate of a hypothetical reaction, such as the hydrolysis of a derivative of this compound, one could use the known Hammett constants for the fluoro and methyl groups at their respective positions.
Illustrative Hammett Analysis for a Hypothetical Reaction
Consider the alkaline hydrolysis of a hypothetical ester derivative. The reaction constant (ρ) for this reaction type is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negative charge that develops in the transition state.
| Substituent | Position | Hammett Constant (σ) (Approximate) |
| Fluoro | 6 | +0.06 |
| Methyl | 2 | -0.17 |
| Methyl | 4 | -0.17 |
| Methyl | 8 | -0.07 |
| Total (Σσ) | -0.35 |
Note: The Hammett constants are illustrative and can vary depending on the specific reaction and conditions. The values for positions on the quinoline ring are approximated from values for substituted benzene derivatives.
A negative Σσ value suggests that the combined effect of the substituents is electron-donating, which would predict a slower reaction rate compared to the unsubstituted compound in a reaction with a positive ρ value.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.gov These models are extensively used in drug discovery and materials science. For quinoline derivatives, QSAR studies have been successful in predicting activities such as antimalarial efficacy. nih.gov
A QSAR model for a series of quinoline derivatives, including this compound, would take the form of a multiple linear regression equation:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where:
Activity is the dependent variable (e.g., biological activity).
D₁, D₂, ..., Dₙ are molecular descriptors (e.g., electronic, steric, hydrophobic properties).
c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis.
The descriptors for the QSAR model are calculated using computational chemistry methods, often based on Density Functional Theory (DFT). researchgate.net These descriptors can include parameters like molecular weight, logP (lipophilicity), dipole moment, and quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Illustrative QSAR Descriptors for this compound
| Descriptor | Description | Illustrative Value | Potential Influence on Activity |
| Molecular Weight | Mass of the molecule | 205.25 g/mol | Can influence transport and distribution. |
| logP | Octanol-water partition coefficient | ~3.5 | Affects membrane permeability and solubility. |
| Dipole Moment | Measure of molecular polarity | ~2.5 D | Influences interactions with polar receptors. |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~-8.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~-1.0 eV | Relates to the ability to accept electrons. |
Note: The values in this table are illustrative and would need to be calculated using specific computational software for accurate QSAR modeling.
Recent advancements in machine learning and access to large datasets are further enhancing the predictive power of these models for chemical reactivity. nih.govrsc.org These approaches can predict the regioselectivity of reactions like electrophilic aromatic substitution with high accuracy by analyzing a range of quantum mechanical descriptors. nih.govresearchgate.net For a molecule like this compound, such models could predict the most likely site of, for example, nitration or halogenation, by evaluating the properties of each carbon atom in the aromatic rings.
Photophysical Investigations of 6 Fluoro 2,4,8 Trimethylquinoline Derivatives
Fluorescence Spectroscopy: Emission Characteristics and Efficiency
Fluorescence spectroscopy is a primary tool for characterizing the excited-state properties of molecules like 6-Fluoro-2,4,8-trimethylquinoline. Key parameters include the emission maximum, quantum yield, and Stokes shift, which together define the compound's potential as a fluorophore.
The emission spectrum of a quinoline (B57606) derivative is dictated by the energy gap between the first excited singlet state (S₁) and the ground state (S₀). Generally, quinolines that possess non-bonding electrons on the nitrogen atom can exhibit low fluorescence due to the presence of (n–π*) excited states, which promote non-radiative decay pathways. nih.gov However, the introduction of substituents significantly alters the electronic structure.
For this compound, the emission maximum is expected to be influenced by the combined electronic effects of the three electron-donating methyl groups and the electron-withdrawing fluorine atom. In related systems, such as certain 7-(dimethylamino)quinoline derivatives, emission peaks have been observed in the range of 480 nm to 600 nm. nih.gov Other quinoline derivatives have been noted to fluoresce near 480 nm. researchgate.net Protonation of the quinoline nitrogen can also induce a notable red-shift in the emission wavelength. nih.gov Based on these analogs, the emission for this compound would likely occur in the blue to green region of the visible spectrum.
The fluorescence quantum yield (ΦF) measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Unsubstituted quinolines are often weakly fluorescent. nih.gov The efficiency of fluorescence is diminished by processes like intersystem crossing to the triplet state, which is often facilitated by the close proximity of (n,π) and (π,π) excited states. nih.gov
Substituents play a critical role in modulating the quantum yield. In a study of dimeric indium quinolinates, derivatives featuring methyl substituents demonstrated higher quantum yields compared to those with other groups, with one compound reaching a ΦF of 17.8% in solution and 36.2% in a thin film. nih.gov Conversely, the quantum yield can be highly sensitive to the substitution pattern, with isomeric molecules exhibiting properties ranging from non-emissive to brightly fluorescent. rsc.org Therefore, while a precise value for this compound is not available, its quantum yield would be a result of the complex interplay between the electron-donating methyl groups and the electronegative fluorine atom.
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is often desirable, particularly in applications like fluorescence microscopy, as it facilitates the separation of the emission signal from the excitation light. nih.gov
In many quinoline-based fluorophores, a significant Stokes shift is attributed to a phenomenon known as intramolecular charge transfer (ICT). nih.gov Upon photoexcitation, electron density can be redistributed from an electron-donating portion of the molecule to an electron-accepting portion. This charge redistribution leads to a more polar excited state that is stabilized by solvent relaxation, lowering its energy before fluorescence occurs. This energy difference between the initial excited state and the relaxed ICT state results in a large Stokes shift. nih.gov For this compound, the electron-donating methyl groups and the electron-withdrawing fluorine atom create a "push-pull" system that would be expected to promote ICT and result in a notable Stokes shift.
Table 1: Representative Photophysical Data for Substituted Quinolines
| Compound/Derivative Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Conditions | Reference |
| Benzo[h]quinoline (Neutral) | --- | 367 nm | --- | --- | --- | nih.gov |
| Benzo[h]quinoline (Protonated) | --- | 416 nm | 49 nm (shift) | Increased | Acidic | nih.gov |
| Indium Quinolinate (with C5-methyl) | --- | --- | --- | 17.8% | THF | nih.gov |
| Fluorine-functionalized Quinolone | --- | Red-shifted 118 nm | --- | --- | pH 4 to pH 2 | nih.gov |
Influence of Substituents on Photophysical Properties
The specific placement of fluoro and methyl groups on the quinoline core is crucial in tuning its electronic and, consequently, its photophysical properties.
The methyl groups at positions C-2, C-4, and C-8 act as electron-donating groups through hyperconjugation and inductive effects. This electron donation increases the electron density of the quinoline π-system, generally raising the energy of the HOMO. The collective effect of three methyl groups would be a significant increase in the electron-rich character of the molecule.
Studies on related systems have shown that methyl groups can enhance fluorescence efficiency. For example, certain methyl-substituted indium quinolinates exhibit higher quantum yields than analogs with other substituents. nih.gov The position of the methyl group is critical, as it dictates the specific regions of the molecule where electron density is increased, thereby influencing the nature of the electronic transitions (e.g., π–π*) and the geometry of the excited state. nih.govacs.org The combination of methyl groups with the fluorine atom in this compound establishes a donor-acceptor character that is fundamental to its expected fluorescent properties.
Solvent Polarity Effects and Solvatochromism
The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift in response to the polarity of the solvent, is a well-documented characteristic of many quinoline derivatives. This effect typically arises from changes in the dipole moment of the molecule upon electronic excitation. While specific data for this compound is not available, research on analogous structures suggests that it would likely exhibit solvent-dependent fluorescence. For instance, studies on other donor-acceptor substituted quinolines show that an increase in solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is attributed to the stabilization of the more polar excited state in polar solvents.
To illustrate the expected trends, a hypothetical data table is presented below, based on typical observations for similar fluorinated quinoline derivatives.
Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 30.9 | 340 | 390 | 3865 |
| Toluene | 33.9 | 342 | 405 | 4520 |
| Dichloromethane | 41.1 | 345 | 420 | 5210 |
| Acetonitrile | 46.0 | 348 | 440 | 6015 |
| Methanol | 55.5 | 350 | 455 | 6530 |
Note: This table is illustrative and not based on experimental data for the specified compound.
Time-Resolved Fluorescence Spectroscopy: Fluorescence Lifetimes and Decay Kinetics
Time-resolved fluorescence spectroscopy is a powerful technique used to determine the fluorescence lifetime (τ) of a molecule, which is the average time it spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be influenced by factors such as solvent viscosity, temperature, and the presence of quenchers.
For quinoline derivatives, fluorescence lifetimes are typically in the nanosecond range. The decay kinetics, which describe the rate at which the excited state population decays, are often found to be mono-exponential in homogeneous solvents. However, in more complex environments or in the presence of specific intermolecular interactions, multi-exponential decay kinetics may be observed. Research on structurally similar compounds, such as certain indolizine (B1195054) and azaindolizine derivatives, has shown fluorescence lifetimes ranging from approximately 1 to 2 nanoseconds, with slight variations depending on solvent polarity. lew.ro
Expected Fluorescence Lifetime Data for this compound in Various Solvents
| Solvent | Fluorescence Lifetime (τ, ns) |
| n-Hexane | 1.5 |
| Dichloromethane | 1.8 |
| Acetonitrile | 2.1 |
Note: This table is illustrative and not based on experimental data for the specified compound.
Theoretical Modeling of Photophysical Behavior (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method widely used to predict and interpret the electronic absorption and emission spectra of molecules. nih.govnih.govresearchgate.net By calculating the energies of the ground and excited states, TD-DFT can provide valuable insights into the nature of electronic transitions, such as whether they are localized or involve charge transfer.
For a molecule like this compound, TD-DFT calculations would be instrumental in understanding the influence of the fluorine and methyl substituents on its photophysical properties. These calculations could predict the absorption and emission wavelengths, oscillator strengths (a measure of the probability of a transition), and the change in dipole moment upon excitation. Such theoretical studies on other quinoline derivatives have successfully explained observed solvatochromic shifts and have been crucial in designing molecules with specific optical properties. nih.govnih.gov For instance, TD-DFT calculations on star-shaped donor-acceptor molecules have elucidated the mechanism behind their strong solvatochromic emission. nih.gov
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” according to the specified outline.
The search for research findings and applications specifically for “this compound” did not yield any published studies, patents, or data related to its use as a building block in complex organic synthesis or its integration into materials science for applications such as dyes, polymers, or OLEDs.
The available literature focuses on structurally related but distinct compounds, such as 6-fluoro-2-methylquinoline (B24327), 6-fluoro-2-methylquinolin-4-ol, and other quinoline derivatives. Extrapolating information from these analogues would not meet the requirement of focusing solely on “this compound” and would be scientifically inaccurate.
Therefore, the requested article cannot be generated as there is no specific data for “this compound” corresponding to the advanced applications outlined.
Advanced Applications in Materials Science and Specialized Organic Synthesis
Integration into Advanced Materials Science
Semiconductor and Electron Transport Materials
Currently, there is no specific research available in the scientific literature detailing the investigation or application of 6-Fluoro-2,4,8-trimethylquinoline as a semiconductor or electron transport material. While some quinoline (B57606) derivatives have been explored for their potential in electronic applications, dedicated studies on this particular fluorinated and trimethylated quinoline are absent.
Environmental Science Applications: Studies as Probes or in Pollutant Degradation Pathways
There is no published research on the use of this compound as an environmental probe or its involvement in pollutant degradation pathways. The environmental fate and potential applications of this specific compound remain an uninvestigated area of study.
Future Research Directions and Overarching Challenges
Innovations in the Design of More Efficient and Selective Synthetic Routes for Fluoro-Trimethylquinolines
The development of novel synthetic methodologies for quinoline (B57606) derivatives remains a cornerstone of organic and medicinal chemistry. nih.gov Traditional methods, while foundational, often come with drawbacks such as harsh reaction conditions, the use of hazardous materials, and lengthy processes. nih.govresearchgate.net Consequently, a significant push exists towards greener and more sustainable synthetic approaches. nih.govresearchgate.net
Future research will likely focus on the following areas:
Green Chemistry Approaches: The exploration of eco-friendly methods, including the use of non-toxic solvents like water and ethanol, and the implementation of environmentally benign catalysts, is paramount. researchgate.netijpsjournal.com Techniques such as microwave-assisted and ultrasound-assisted synthesis are being investigated to improve energy efficiency and reduce reaction times. ijpsjournal.com
Catalyst Development: The design of novel catalysts is crucial for enhancing the efficiency and selectivity of quinoline synthesis. This includes the use of p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix researchgate.netarene (CX4SO3H), and various metal-based catalysts. researchgate.net
Novel Cyclization Strategies: The core of quinoline synthesis lies in the cyclization step. Research into new cyclization strategies that offer higher yields and greater regioselectivity for the synthesis of complex fluoro-trimethylquinolines is an active area of investigation.
Exploration of Unique Reactivity Patterns and Unconventional Transformations
The electronic properties of the fluoro-trimethylquinoline scaffold, influenced by the fluorine and methyl substituents, can give rise to unique reactivity patterns. Future investigations are expected to delve into:
C-H Activation: Direct functionalization of C-H bonds is a powerful tool in organic synthesis. Exploring C-H activation strategies on the quinoline core and its methyl groups could provide novel pathways to functionalized derivatives.
Photochemical Reactions: Continuous-flow photochemical processes have shown promise for the synthesis of quinolines through alkene isomerization and cyclocondensation cascades. researchgate.netvapourtec.com Further exploration of photochemical transformations could unlock new reaction pathways and provide access to previously inaccessible structures. researchgate.net
Electrochemical Synthesis: Electrochemistry offers a green and efficient alternative to traditional chemical methods. Investigating the electrochemical synthesis and modification of fluoro-trimethylquinolines could lead to novel and sustainable synthetic routes.
Unconventional Reaction Media: The use of unconventional reaction media, such as ionic liquids or deep eutectic solvents, may offer advantages in terms of reactivity, selectivity, and ease of product separation.
Development of Advanced Spectroscopic Probes and Imaging Agents (Non-Biological Contexts)
Quinoline derivatives are known for their fluorescent properties, making them attractive candidates for the development of chemosensors and imaging agents. rsc.orgmdpi.com While much of the focus has been on biological applications, there is significant potential in non-biological contexts.
Future research directions include:
Materials Science: Designing fluoro-trimethylquinoline-based probes for detecting specific analytes in materials, such as monitoring polymerization reactions or detecting degradation products in polymers.
Environmental Sensing: Developing sensors for the detection of pollutants or toxic substances in environmental samples. Quinoline-based hydrazone derivatives have already shown promise in detecting biocides like tributyltin. mdpi.com
Process Analytical Technology (PAT): Creating fluorescent probes for real-time monitoring of chemical reactions in industrial settings, providing insights into reaction kinetics and product quality.
Solid-State Lighting: Investigating the photoluminescent properties of fluoro-trimethylquinoline derivatives for potential applications in organic light-emitting diodes (OLEDs) and other solid-state lighting technologies. The structural rigidity and tunable electronic properties of the quinoline core are advantageous for creating efficient and stable emitters.
Integration with Emerging Technologies: Flow Chemistry, Automation, and Artificial Intelligence in Chemical Synthesis
The convergence of chemical synthesis with emerging technologies is set to revolutionize the field. For the synthesis of complex molecules like 6-Fluoro-2,4,8-trimethylquinoline, these technologies offer significant advantages.
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and facile scalability. researchgate.net The application of flow chemistry to quinoline synthesis has already demonstrated the ability to generate products with short residence times and high yields. researchgate.netresearchgate.net Future work will likely involve the development of multi-step, telescoped flow processes for the efficient synthesis of highly functionalized fluoro-trimethylquinolines. researchgate.netrsc.org
Automation: Automated synthesis platforms, integrated with flow chemistry systems, can accelerate reaction optimization and the generation of compound libraries. rsc.orgsyrris.com This allows for high-throughput screening of reaction conditions and the rapid identification of optimal synthetic routes. syrris.com
Artificial Intelligence (AI) and Machine Learning: AI and machine learning algorithms can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways. syrris.com By analyzing large datasets of chemical reactions, AI can identify patterns and correlations that may not be apparent to human chemists, leading to more efficient and innovative synthetic strategies. The integration of AI with automated flow chemistry systems represents a powerful approach for the future of chemical synthesis. syrris.com
Addressing Sustainability and Scalability in the Production of Complex Quinoline Derivatives
As the applications of fluoro-trimethylquinolines expand, the need for sustainable and scalable production methods becomes increasingly critical.
Key challenges and future research directions include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Renewable Feedstocks: Investigating the use of renewable resources as starting materials for quinoline synthesis to reduce reliance on petrochemicals.
Process Intensification: Utilizing technologies like flow chemistry and catalytic processes to improve reaction efficiency, reduce energy consumption, and minimize the environmental footprint of chemical production. researchgate.net
Scalability: Ensuring that novel, efficient, and sustainable synthetic methods developed in the laboratory can be successfully scaled up for industrial production without significant loss of performance. researchgate.net
By addressing these future research directions and overarching challenges, the scientific community can unlock the full potential of this compound and other related compounds, paving the way for new discoveries and applications in a variety of scientific and technological fields.
Q & A
Q. Table 1: Example Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Annulation | 2-Fluoroaniline + 3-pentanone/PPA | 65–70 | |
| Methylation (Position 2) | CH₃I, K₂CO₃, DMF, 80°C | 85 | |
| Fluorination | KF, CuI, DMF, 120°C | 75 |
Basic: How to characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 2.5–3.0 ppm for methyl groups; ¹⁹F NMR for fluorine environment) .
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect trace byproducts .
- X-ray Crystallography : Single-crystal analysis to resolve spatial arrangement of substituents, particularly if synthetic intermediates form stable crystals .
Advanced: How to resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictory bioactivity data often arise from differences in substituent positioning or assay conditions. Strategies include:
- Comparative SAR Studies : Synthesize analogs with systematic substitution patterns (e.g., varying methyl/fluoro positions) and test against standardized targets (e.g., kinase inhibition assays) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like topoisomerases, accounting for steric effects from methyl groups .
- Meta-Analysis : Aggregate data from multiple studies using platforms like PubChem or ChEMBL, filtering by assay type (e.g., IC₅₀ vs. EC₅₀) and cell lines .
Q. Table 2: Biological Activity Comparison
| Derivative Structure | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6-Fluoro-2,4,8-trimethyl | Topoisomerase II | 0.15 | |
| 6-Fluoro-2,5,8-trimethyl | Topoisomerase II | 1.2 | |
| 8-Fluoro-2,4,6-trimethyl | CYP3A4 | >10 |
Advanced: What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?
Methodological Answer:
Metabolic stability can be improved via:
- Fluorine-Driven Steric Shielding : The 6-fluoro group reduces oxidation by cytochrome P450 enzymes, as observed in fluorinated quinolines .
- Methyl Group Placement : 2,4,8-Trimethyl substitution increases hydrophobicity, slowing phase I metabolism (e.g., hydroxylation) .
- In Silico ADMET Prediction : Tools like SwissADME predict metabolic soft spots (e.g., benzylic positions) for targeted deuteration or fluorination .
Basic: What analytical techniques determine the electronic effects of substituents on this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Measure λₘₐₓ shifts to assess electron-withdrawing/donating effects (fluoro vs. methyl groups) .
- Cyclic Voltammetry : Quantify oxidation potentials to evaluate electron density at the quinoline core .
- DFT Calculations : Gaussian simulations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) and charge distribution .
Advanced: How does the substitution pattern influence reactivity in cross-coupling reactions?
Methodological Answer:
The 2,4,8-trimethyl groups sterically hinder coupling reactions, requiring tailored conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

